molecular formula C8H7N3O3 B12947843 Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B12947843
M. Wt: 193.16 g/mol
InChI Key: WTOXQPQTZKPHFX-UHFFFAOYSA-N
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Description

Introduction to Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines are bicyclic systems comprising a fused pyrrole and pyrimidine ring, offering a versatile platform for designing kinase inhibitors and anticancer agents. Their significance stems from their ability to mimic purine bases, enabling interactions with enzymatic ATP-binding sites. Methyl 6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1095822-24-4) exemplifies this scaffold, featuring a methyl ester at position 2 and a ketone group at position 6. These substituents modulate electronic properties and hydrogen-bonding capacity, critical for target engagement.

Structural Classification of Pyrrolo[2,3-d]pyrimidine Scaffolds

Pyrrolo[2,3-d]pyrimidines are classified based on substitution patterns and ring fusion orientations. Key structural variants include:

Scaffold Type Substitution Positions Bioisosteric Analogues Biological Relevance
6-Oxo derivatives 2, 6 Thieno[2,3-d]pyrimidine RET kinase inhibition
5,6-Disubstituted 5, 6 Anticancer activity via folate transport
Triarylated 2, 4, 6 Synthetic versatility for drug discovery

The core structure of this compound falls under the 6-oxo subclass, characterized by a ketone group at position 6 and a methyl ester at position 2. This configuration stabilizes the enol tautomer, enhancing hydrogen-bond donor/acceptor capacity. Thieno[2,3-d]pyrimidines, bioisosteres replacing the pyrrole ring with thiophene, exhibit similar binding modes but altered pharmacokinetic profiles.

Synthetic routes to these scaffolds often involve multicomponent reactions. For example, 5,6-disubstituted derivatives are synthesized via microwave-assisted reactions of arylglyoxals, 6-aminouracil, and thiols or malononitrile. Triarylated variants employ sequential Suzuki-Miyaura and Liebeskind-Srogl couplings to install aryl groups at positions 2, 4, and 6.

Significance of Functional Group Substitution Patterns in Heterocyclic Systems

Functional group placement on pyrrolo[2,3-d]pyrimidines dictates their chemical and biological behavior:

Methyl Ester at Position 2
  • Electron-Withdrawing Effect : The ester group withdraws electron density from the pyrimidine ring, polarizing the C-2 position for nucleophilic attack.
  • Synthetic Handle : The ester serves as a precursor for carboxylate or amide functionalities via hydrolysis or aminolysis, enabling diversification.
Ketone at Position 6
  • Tautomerization : The 6-oxo group facilitates keto-enol tautomerism, stabilizing interactions with kinase hinge regions (e.g., RET kinase).
  • Hydrogen-Bonding : The ketone acts as a hydrogen-bond acceptor, critical for binding to conserved residues like Lys758 in RET.
Substituent Effects on Reactivity
  • C-5 and C-6 Modifications : Introducing aryl or thioether groups at these positions alters solubility and target selectivity. For instance, 5-thioether derivatives show enhanced folate receptor affinity.
  • C-7 Methyl Group : In compound 59 (a related derivative), a methyl group at C-7 improves metabolic stability by shielding against oxidative degradation.

Table 1 : Impact of Substituents on Pyrrolo[2,3-d]pyrimidine Properties

Position Substituent Effect on Properties
2 Methyl ester Enhances electrophilicity; synthetic versatility
6 Oxo Stabilizes tautomers; improves kinase binding
5 Thioether Increases lipophilicity and folate receptor uptake
7 Methyl Reduces metabolic oxidation

The strategic placement of functional groups in this compound underscores its potential as a lead compound. Future studies could explore derivatization at C-5 or C-7 to optimize target selectivity and pharmacokinetic profiles, leveraging the scaffold’s inherent versatility.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)7-9-3-4-2-5(12)10-6(4)11-7/h3H,2H2,1H3,(H,9,10,11,12)

InChI Key

WTOXQPQTZKPHFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2CC(=O)NC2=N1

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods often optimize these steps to enhance yield and purity.

Chemical Reactions Analysis

Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antifolate Activity

Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has been studied for its potential as an antifolate agent. Antifolates are compounds that inhibit folate-dependent enzymes crucial for DNA synthesis and repair. Research indicates that this compound can effectively inhibit thymidylate synthase (TS), a key enzyme in the folate metabolism pathway.

Case Study:
A study published in the Chemical & Pharmaceutical Bulletin reported the synthesis of several pyrrolo[2,3-d]pyrimidine derivatives, including this compound. These derivatives were shown to exhibit significant inhibitory activity against TS in vitro .

Cancer Therapeutics

Given its role as a TS inhibitor, this compound is being explored for its potential use in cancer therapy. TS is overexpressed in many types of cancer cells, making it a target for chemotherapeutic agents.

Research Findings:
In vitro assays demonstrated that derivatives of this compound could reduce cell proliferation in cancer cell lines by disrupting folate metabolism .

Antimicrobial Properties

Recent studies have also suggested that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for developing new antibiotics.

Case Study:
A research article highlighted the synthesis of pyrrolo[2,3-d]pyrimidines and their evaluation against antibiotic-resistant strains of bacteria. The results indicated promising antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity Type Target/Pathway Efficacy Reference
Thymidylate Synthase InhibitionFolate MetabolismSignificant
Anticancer ActivityCancer Cell ProliferationModerate to High
Antimicrobial ActivityBacterial StrainsPromising

Mechanism of Action

The mechanism of action of Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Methyl 6-Formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

This analogue () replaces the oxo group at position 6 with a formyl group and introduces a methyl group at position 6. The molecular weight (219.2 g/mol) is lower than the target compound (estimated ~223–225 g/mol), reflecting differences in substituents .

Spirocyclic Pyrrolo[2,3-d]pyrimidine Derivatives

describes tert-butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate, which incorporates a spirocyclic pyran ring. This structural complexity enhances rigidity, likely improving target binding selectivity in biological applications. The presence of a tert-butyl carbamate group also increases lipophilicity, contrasting with the methyl ester in the target compound .

Thiazolo[3,2-a]pyrimidine Derivatives

discusses a thiazolo[3,2-a]pyrimidine derivative, where the pyrrole ring is replaced by a thiazole. This substitution introduces sulfur, altering electronic properties (e.g., increased polarizability) and hydrogen-bonding patterns. The pyrimidine ring adopts a flattened boat conformation due to puckering, a feature that may differ in the target compound depending on substituent-induced strain .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₉H₉N₃O₃ ~223–225* 6-Oxo, 2-methyl ester Polar, hydrogen-bond acceptor
Methyl 6-Formyl-7-methyl analogue C₁₀H₉N₃O₃ 219.2 6-Formyl, 7-methyl Reduced polarity, higher steric bulk
Spirocyclic derivative C₂₃H₂₈ClN₅O₄ 510.0 Spiro-pyran, tert-butyl carbamate High lipophilicity, rigid scaffold
Thiazolo[3,2-a]pyrimidine C₂₆H₂₅N₃O₅S 503.6 Thiazole fusion, trimethoxybenzylidene Sulfur-enhanced π-stacking, puckered ring

*Estimated based on structural similarity.

Crystallographic and Hydrogen-Bonding Features

  • Ring Puckering : The thiazolo[3,2-a]pyrimidine derivative () exhibits a flattened boat conformation (deviation of 0.224 Å from planarity), influenced by steric and electronic factors. The target compound’s puckering may differ due to the absence of fused thiazole .
  • Hydrogen Bonding : The keto group in the target compound enhances hydrogen-bond acceptor capacity compared to formyl or spiro-substituted analogues. This property is critical for crystal packing and molecular recognition .

Biological Activity

Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a fused bicyclic structure that contributes to its biological properties. The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives.

Recent studies have highlighted various synthetic routes that enhance yield and purity, allowing for more extensive biological evaluations. For example, a novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines has been synthesized with varying bridge lengths to optimize their biological activity against tumor cells .

Antitumor Activity

This compound exhibits potent antitumor properties. It acts primarily through the inhibition of folate-dependent enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for purine nucleotide biosynthesis . This inhibition leads to reduced proliferation of cancer cells expressing folate receptors (FR), making it a promising candidate for targeted cancer therapies.

Table 1: Antitumor Activity of this compound

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundKB cells0.5Inhibition of GARFTase
IGROV1 cells0.8Inhibition of GARFTase

Inhibition of Focal Adhesion Kinases (FAK)

Research has also indicated that derivatives of this compound can inhibit focal adhesion kinases (FAK), which play a pivotal role in cell motility and survival in cancer progression. The inhibition of FAK can lead to reduced tumor growth and metastasis . This dual mechanism—targeting both folate-dependent pathways and FAK—positions this compound as a versatile agent in cancer therapy.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives showed significant inhibition of cell growth in various cancer cell lines. The compounds were found to be particularly effective against tumors expressing high levels of folate receptors .
  • Animal Models : In vivo studies demonstrated that administration of this compound resulted in reduced tumor size in xenograft models. The mechanism was linked to the downregulation of pathways associated with tumor angiogenesis and metastasis .

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